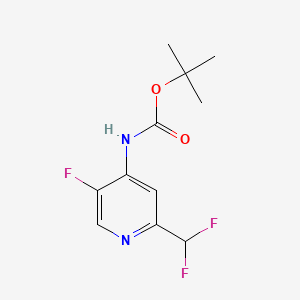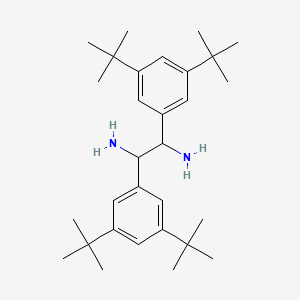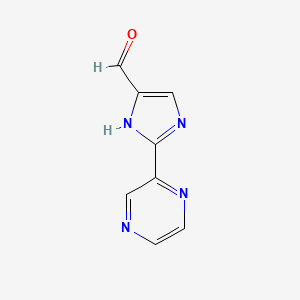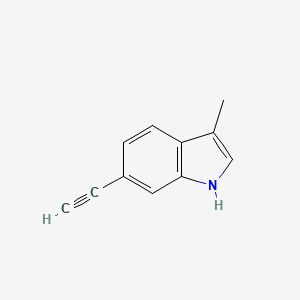
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine: is a chemical compound that belongs to the class of Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 2-(difluoromethyl)-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or a deep eutectic solvent like choline chloride/p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used.
Deprotection Reactions: Acidic reagents such as TFA or deep eutectic solvents are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically amides or other substituted derivatives.
Deprotection Reactions: The major product is the free amine, 2-(difluoromethyl)-5-fluoropyridin-4-amine.
Aplicaciones Científicas De Investigación
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .
Comparación Con Compuestos Similares
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected amine with similar protective properties.
N-Boc-2-(2,6-dimethylphenoxy)-1-methylethylamine: A compound with a similar Boc-protected amine structure.
Uniqueness: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which can impart distinct chemical and biological properties compared to other Boc-protected amines.
Propiedades
Fórmula molecular |
C11H13F3N2O2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17) |
Clave InChI |
NBMRSPQQQWMIQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)






![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)



![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)

![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
